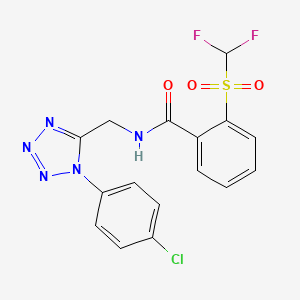
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C16H12ClF2N5O3S and its molecular weight is 427.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a tetrazole ring, a sulfonamide group, and a chlorophenyl moiety, contributing to its diverse biological properties. The synthesis typically involves multi-step reactions starting from 4-chlorophenylacetic acid and various coupling reagents. The general synthetic route includes:
- Formation of 4-chlorophenylacetic acid : Chlorination of phenylacetic acid.
- Preparation of the tetrazole : Reaction of 4-chlorophenylhydrazine with sodium azide.
- Coupling reaction : Combining the above intermediates under specific conditions to yield the final product.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, tetrazole derivatives have shown promise as antiproliferative agents against various cancer cell lines:
- Case Study : A study demonstrated that related tetrazole compounds induced apoptosis in MCF-7 breast cancer cells through cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, leading to mitotic catastrophe .
| Compound | IC50 (nM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 52 | MCF-7 (ER+/PR+) | Induction of apoptosis |
| Compound B | 74 | MDA-MB-231 (Triple-negative) | Tubulin disruption |
Enzyme Inhibition
The compound's sulfonamide group may confer enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:
- Research Findings : A synthesized derivative showed strong AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's . Furthermore, docking studies revealed favorable interactions with the target enzymes, indicating potential therapeutic applications.
| Compound | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| Compound C | 85 | 90 |
| Compound D | 78 | 88 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : Binding to active sites of enzymes, thereby inhibiting their function.
- Cellular Pathway Modulation : Interference with signaling pathways involved in cell proliferation and survival.
- Structural Mimicry : The tetrazole ring may mimic natural substrates or cofactors in biochemical pathways.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(difluoromethylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O3S/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYFKRTAPKSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














